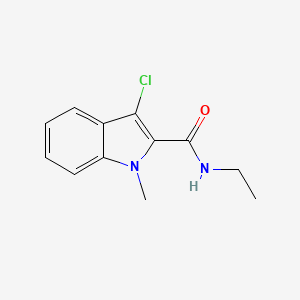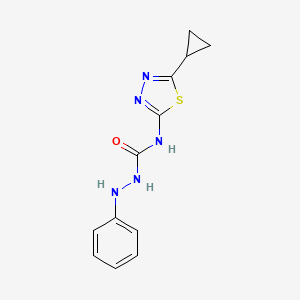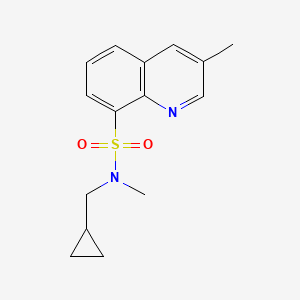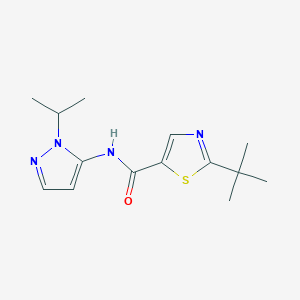
3-chloro-N-ethyl-1-methylindole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-ethyl-1-methylindole-2-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University, and has since been widely studied for its pharmacological properties.
Wirkmechanismus
JWH-018 acts as a potent agonist of the CB1 and CB2 receptors, which are distributed throughout the central and peripheral nervous systems. The compound binds to these receptors and activates a signaling cascade that results in the modulation of various physiological processes, including pain sensation, mood regulation, and immune function.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of JWH-018 as a research tool is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a highly specific manner. However, the use of JWH-018 in laboratory experiments is limited by its potential toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on JWH-018 and other synthetic cannabinoids. One area of interest is the development of novel compounds that are more selective and less toxic than JWH-018. Another area of research is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various diseases and conditions, including pain, anxiety, and cancer. Finally, there is a need for further research on the long-term safety and potential side effects of synthetic cannabinoids, particularly in the context of their use as therapeutic agents.
Synthesemethoden
JWH-018 is synthesized through a multi-step process that involves the reaction of 2-naphthoyl chloride with N-ethyl-1-methylindole-3-carboxamide. The resulting product is then chlorinated using thionyl chloride to produce 3-chloro-N-ethyl-1-methylindole-2-carboxamide. The purity of the compound can be increased through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
JWH-018 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. The compound has been shown to bind to the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, and immune function. JWH-018 has also been studied for its potential anti-cancer properties, with some studies suggesting that it may inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
3-chloro-N-ethyl-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-3-14-12(16)11-10(13)8-6-4-5-7-9(8)15(11)2/h4-7H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSVCOHLBKLEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=CC=CC=C2N1C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)

![N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)

![N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide](/img/structure/B7530669.png)

![N-[2-(dimethylamino)pyridin-3-yl]-2-methoxypropanamide](/img/structure/B7530689.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]furan-3-carboxamide](/img/structure/B7530692.png)



![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]thiophene-2-carboxylate](/img/structure/B7530719.png)